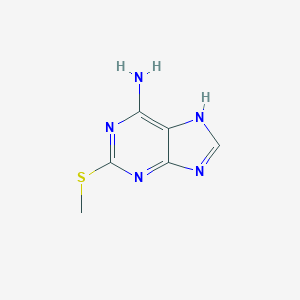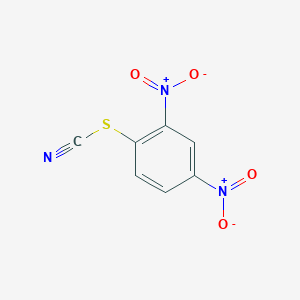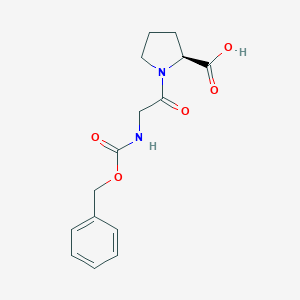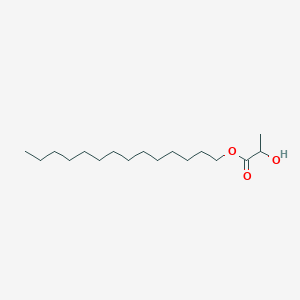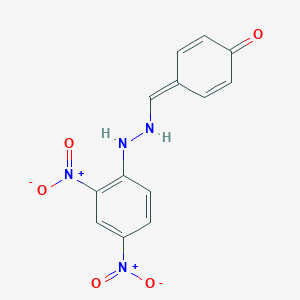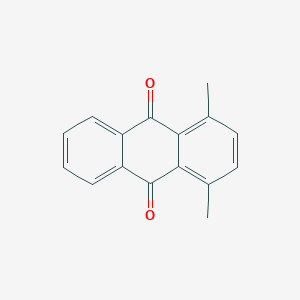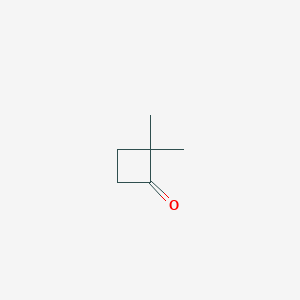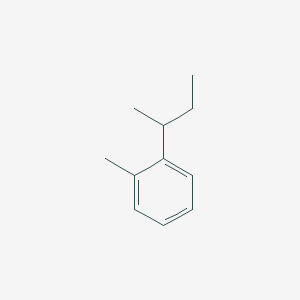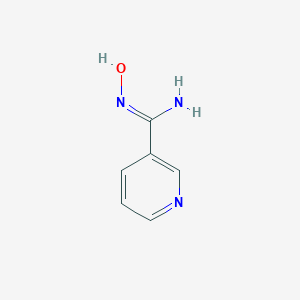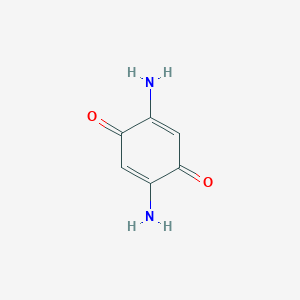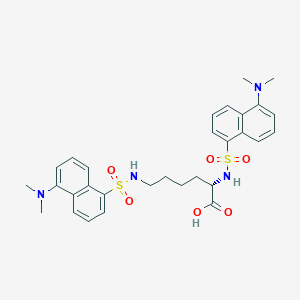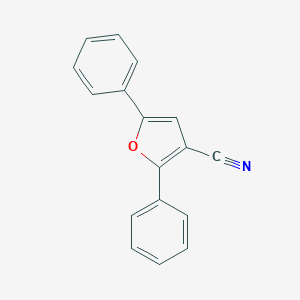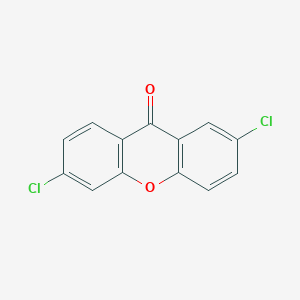
2,6-Dichloroxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloroxanthen-9-one, also known as DCX, is a fluorescent dye that has been widely used in scientific research due to its unique properties. It is a highly sensitive probe for measuring intracellular calcium levels, making it a valuable tool in the study of cellular signaling pathways.
科学研究应用
2,6-Dichloroxanthen-9-one has been used in a wide range of scientific research applications, including calcium imaging, ion channel studies, and neuronal activity analysis. It is particularly useful in the study of intracellular calcium signaling, as it exhibits a strong fluorescence response to changes in calcium levels. 2,6-Dichloroxanthen-9-one has also been used in the study of cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
作用机制
The mechanism of action of 2,6-Dichloroxanthen-9-one involves its ability to bind to calcium ions. When 2,6-Dichloroxanthen-9-one binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property makes 2,6-Dichloroxanthen-9-one a valuable tool for measuring changes in intracellular calcium levels, which are important in a wide range of cellular processes.
生化和生理效应
2,6-Dichloroxanthen-9-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to calcium ions, 2,6-Dichloroxanthen-9-one has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of 2,6-Dichloroxanthen-9-one is its high sensitivity to changes in intracellular calcium levels. This property makes it a valuable tool for studying cellular signaling pathways. However, 2,6-Dichloroxanthen-9-one does have some limitations. It is known to bind to other divalent cations, such as magnesium and zinc, which can interfere with its ability to measure calcium levels. Additionally, 2,6-Dichloroxanthen-9-one is not cell-permeable, meaning that it cannot be used to measure calcium levels in living cells.
未来方向
There are several potential future directions for research involving 2,6-Dichloroxanthen-9-one. One area of interest is the development of new fluorescent dyes that are more selective for calcium ions and less prone to interference from other divalent cations. Another area of interest is the development of cell-permeable forms of 2,6-Dichloroxanthen-9-one, which would allow for the measurement of intracellular calcium levels in living cells. Finally, there is potential for the use of 2,6-Dichloroxanthen-9-one as a therapeutic agent for cancer treatment, although further research is needed to explore this possibility.
Conclusion
2,6-Dichloroxanthen-9-one is a valuable tool in scientific research due to its ability to measure changes in intracellular calcium levels. Its unique properties make it a valuable tool for studying cellular signaling pathways and have potential applications in cancer treatment. While there are some limitations to its use, there is still much potential for future research involving 2,6-Dichloroxanthen-9-one.
合成方法
The synthesis of 2,6-Dichloroxanthen-9-one involves the reaction of 9-chloroxanthene with phosphorus oxychloride and aluminum chloride. The resulting product is then treated with sodium hydroxide to yield 2,6-Dichloroxanthen-9-one. This method has been used to produce high-quality 2,6-Dichloroxanthen-9-one with good yields.
属性
CAS 编号 |
1556-62-3 |
|---|---|
产品名称 |
2,6-Dichloroxanthen-9-one |
分子式 |
C13H6Cl2O2 |
分子量 |
265.09 g/mol |
IUPAC 名称 |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChI 键 |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
其他 CAS 编号 |
1556-62-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



